molecular formula C18H22FN3O2 B2497759 N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208911-72-1

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2497759
CAS No.: 1208911-72-1
M. Wt: 331.391
InChI Key: CMRMMKQFUIFTMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O2 and its molecular weight is 331.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are of significant interest due to their diverse biological activities and potential as therapeutic agents. A study by McLaughlin et al. (2016) discusses the synthesis and characterization of pyrazole-carboxamide derivatives, focusing on their identification and analytical characterization, including chromatographic and spectroscopic methods. This highlights the importance of pyrazole compounds in developing new synthetic methods and analytical techniques for novel chemical entities (McLaughlin et al., 2016).

Anticancer Activity

Pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues and evaluated their cytotoxicity against breast cancer cell lines, showing significant anticancer potential. This research underscores the role of pyrazole derivatives in the development of new anticancer agents (Ahsan et al., 2018).

Molecular Docking and Drug Discovery

The discovery of novel compounds targeting specific biological receptors is a crucial aspect of drug development. Cheng et al. (2020) reported on pyrazole-3-carboxamide-based inhibitors with dual inhibitory activities against histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), demonstrating significant antiproliferative activities towards solid cancer cell lines. This work exemplifies the application of pyrazole derivatives in designing dual-function inhibitors for cancer therapy (Cheng et al., 2020).

Nematocidal Activity

Exploring the agricultural applications of pyrazole derivatives, Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and evaluated their nematocidal activity. This research demonstrates the potential of pyrazole derivatives in addressing agricultural pests and diseases, showcasing their versatility beyond medicinal applications (Zhao et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-2-11-24-16-12-22(15-9-7-13(19)8-10-15)21-17(16)18(23)20-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMMKQFUIFTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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